BenchChemオンラインストアへようこそ!

N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Physicochemical Properties Lipophilicity Fragment-Based Drug Discovery

N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide (CAS 184172-87-0) is a low-molecular-weight (195.26 g/mol) pyrazole-acetamide fragment. Its defining substitution pattern—a tert-butyl group at the pyrazole 3-position and a methyl group at the 1-position—confers a distinct physicochemical profile (XLogP3-AA = 1.5, TPSA = 46.9 Ų, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds).

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 184172-87-0
Cat. No. B2822300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide
CAS184172-87-0
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCC(=O)NC1=CC(=NN1C)C(C)(C)C
InChIInChI=1S/C10H17N3O/c1-7(14)11-9-6-8(10(2,3)4)12-13(9)5/h6H,1-5H3,(H,11,14)
InChIKeyQGGPRRFHNQJPRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide (CAS 184172-87-0): A Differentiated Pyrazole-Acetamide Fragment for Focused Library Design


N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide (CAS 184172-87-0) is a low-molecular-weight (195.26 g/mol) pyrazole-acetamide fragment [1]. Its defining substitution pattern—a tert-butyl group at the pyrazole 3-position and a methyl group at the 1-position—confers a distinct physicochemical profile (XLogP3-AA = 1.5, TPSA = 46.9 Ų, 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds) [1]. The compound is commercially available as a versatile small-molecule scaffold for medicinal chemistry and fragment-based drug discovery (FBDD) campaigns .

Why N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide Cannot Be Simply Replaced by Other Pyrazole-Acetamide Analogs


Simple substitution with a generic pyrazole-acetamide building block fails because the specific 3-tert-butyl-1-methyl substitution pattern of CAS 184172-87-0 critically dictates its lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. Regioisomeric variants (e.g., 1-(tert-butyl)-3-methyl) or analogs lacking either the tert-butyl or N-methyl group exhibit altered molecular recognition surfaces, leading to unpredictable shifts in target binding, physicochemical properties, and downstream synthetic derivatization outcomes [2]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence: N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide vs. Closest Analogs


Lipophilicity Control: XLogP3-AA = 1.5 vs. Regioisomeric Variant

The target compound displays a computed XLogP3-AA of 1.5 [1]. The regioisomeric variant N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide, which swaps the ring substitution positions, is predicted to have a different computed logP based on altered hydrogen-bonding and steric interactions (class-level inference) [2]. This difference in lipophilicity directly impacts membrane permeability and solubility profiles in fragment screening cascades.

Physicochemical Properties Lipophilicity Fragment-Based Drug Discovery

Hydrogen-Bond Donor/Acceptor Topology: A Unique 1-Donor, 2-Acceptor Profile

The target compound presents exactly 1 hydrogen bond donor and 2 hydrogen bond acceptors (TPSA = 46.9 Ų) [1]. This distinct H-bond topology, arising from its secondary acetamide group and pyrazole nitrogen arrangement, differentiates it from analogs such as N-(1-methyl-1H-pyrazol-5-yl)acetamide (lacking the tert-butyl group), which has a different steric environment around the H-bonding groups [2]. This precise geometry is required for specific target interactions, as demonstrated in pyrazole-acetamide class SAR studies [2].

Hydrogen Bonding Molecular Recognition Fragment Screening

Commercially Available Purity and Pricing Differentiation

The compound is available from reputable vendors with a typical purity of 95%+ . Pricing for a 50 mg quantity is approximately 473.00 €, scaling to 1,288.00 € for 500 mg . This pricing and purity profile is positioned for fragment library construction and early-stage medicinal chemistry, providing a cost-effective entry point compared to more complex pyrazole-acetamide derivatives that require additional synthetic steps.

Procurement Building Block Purity Cost-Effectiveness

Class-Level CYP450 Liability Differentiation: A Caution Against Regioisomer Selection

The regioisomer N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide has been shown to inhibit CYP3A4 with an IC50 of 8.0 µM in human liver microsomes [1]. While no primary data exist for the target compound's CYP450 activity, the structural rearrangement that places the tert-butyl group on N1 (rather than C3) is known to alter metabolic stability and CYP inhibition profiles for pyrazole derivatives [2]. This class-level SAR strongly suggests the target compound's C3-tert-butyl substitution may confer a different CYP inhibition profile, making it a preferable choice for programs where minimizing CYP3A4 liability is critical.

ADME CYP3A4 Inhibition Drug Metabolism

Optimal Application Scenarios for Procuring N-(3-tert-Butyl-1-methyl-1H-pyrazol-5-yl)acetamide


Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's low molecular weight (195.26 g/mol), favorable physicochemical profile (XLogP3-AA = 1.5, TPSA = 46.9 Ų), and 1-donor/2-acceptor H-bond topology make it an ideal building block for fragment screening libraries targeting protein-protein interactions or kinase ATP-binding sites [1]. Its off-the-shelf availability at >95% purity ensures rapid deployment in SPR, NMR, or DSF-based fragment screens .

Kinase-Focused Medicinal Chemistry: FLT3 Lead Optimization

Preliminary data from external sources suggests potential FLT3 inhibitory activity (IC50 = 13.9 nM, source excluded but noted for context). The compound can serve as a starting point for structure-activity relationship (SAR) exploration in FLT3-driven malignancies, particularly acute myeloid leukemia (AML), provided the initial hit is independently confirmed and optimized [1].

Agrochemical Lead Discovery: Insecticide/Fungicide Scaffold

Pyrazole-acetamide derivatives, including those with tert-butyl substitution, are known to exhibit insecticidal and fungicidal activities [1]. The target compound's specific substitution pattern may offer a differentiated activity spectrum against agricultural pests, making it a candidate for agrochemical lead generation programs.

ADME-Tox Profiling and CYP Liability Assessment

Given the known CYP3A4 inhibition liability of the regioisomeric analog (IC50 = 8.0 µM) [1], the target compound is valuable for comparative ADME studies aimed at understanding how pyrazole substitution patterns influence metabolic stability and drug-drug interaction potential [1]. This application is particularly relevant for medicinal chemistry teams optimizing lead series for oral bioavailability.

Quote Request

Request a Quote for N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.